molecular formula C20H14Cl4O3S B2439391 1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]-1-ethanol CAS No. 303152-13-8

1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]-1-ethanol

Cat. No.: B2439391
CAS No.: 303152-13-8
M. Wt: 476.19
InChI Key: HBIZKQRZMFJRGY-UHFFFAOYSA-N
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Description

1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]-1-ethanol is a complex organic compound characterized by the presence of multiple chlorophenyl groups and a sulfonyl group

Properties

IUPAC Name

1,1-bis(4-chlorophenyl)-2-(3,4-dichlorophenyl)sulfonylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl4O3S/c21-15-5-1-13(2-6-15)20(25,14-3-7-16(22)8-4-14)12-28(26,27)17-9-10-18(23)19(24)11-17/h1-11,25H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBIZKQRZMFJRGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)(C3=CC=C(C=C3)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]-1-ethanol typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzene with 3,4-dichlorobenzene in the presence of a sulfonylating agent. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]-1-ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.

    Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]-1-ethanol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of polymers and other industrial materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]-1-ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-chlorophenyl) sulfone: A related compound with similar structural features but different functional groups.

    4,4’-Diamino-diphenyl sulfone: Another sulfone derivative with distinct chemical properties.

Uniqueness

This detailed article provides a comprehensive overview of 1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]-1-ethanol, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]-1-ethanol is an organochlorine compound with significant biological activity. This compound is of interest due to its potential applications in pharmacology and medicinal chemistry. The following sections will detail its biological activities, including antibacterial properties, enzyme inhibition capabilities, and its interactions with biological systems.

Chemical Structure

The molecular formula for this compound is C14_{14}H12_{12}Cl2_2O2_2S. Its structure features two chlorinated phenyl rings and a sulfonyl group, which are critical for its biological activities.

1. Antibacterial Activity

Recent studies have shown that compounds similar to this compound exhibit moderate to strong antibacterial activity. Specifically, the compound has been tested against various bacterial strains:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strains (e.g., E. coli, Staphylococcus aureus)Weak to Moderate

The antibacterial mechanism may involve disruption of bacterial cell membranes or inhibition of critical enzymatic pathways within the bacteria .

2. Enzyme Inhibition

The compound has demonstrated significant enzyme inhibitory activities:

  • Acetylcholinesterase (AChE) Inhibition : AChE is crucial for neurotransmitter regulation. The compound showed strong inhibition rates in assays designed to measure AChE activity.
  • Urease Inhibition : Urease plays a role in the metabolism of urea in living organisms. The tested compound exhibited strong inhibitory effects against urease, indicating potential applications in treating conditions related to urea metabolism .

The effectiveness of the compound as an enzyme inhibitor was evaluated using standard assay techniques where absorbance changes were monitored spectrophotometrically.

3. Binding Interactions

Docking studies have provided insights into the binding interactions of the compound with target proteins. These studies suggest that the sulfonyl group enhances binding affinity to key amino acids in target enzymes and proteins, which may explain its observed biological activities .

Case Studies and Research Findings

Several research studies have focused on the synthesis and biological evaluation of compounds related to this compound:

  • Synthesis and Evaluation : A study synthesized several derivatives and evaluated their biological activities against bacterial strains and as enzyme inhibitors. The results indicated that modifications in the phenyl rings significantly influenced biological activity .
  • Pharmacological Implications : Research has highlighted the potential use of such compounds in treating infections caused by resistant bacterial strains and conditions associated with cholinergic dysfunctions due to their AChE inhibitory properties .

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]-1-ethanol?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the ethanol backbone through nucleophilic substitution or coupling reactions. Key steps include:

  • Sulfonation : Introducing the 3,4-dichlorophenylsulfonyl group via sulfonylation using sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane as solvent, room temperature) .
  • Chlorophenyl Group Attachment : Utilizing Suzuki-Miyaura coupling for aryl-chlorophenyl bond formation, with palladium catalysts and aryl boronic acids .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the pure product.

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